

# physicochemical properties of 3-Chloro-2-hydroxy-5-methoxybenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *3-Chloro-2-hydroxy-5-methoxybenzoic acid*

CAS No.: *1245532-48-2*

Cat. No.: *B2643236*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-2-hydroxy-5-methoxybenzoic Acid**

## Abstract

**3-Chloro-2-hydroxy-5-methoxybenzoic acid** is a polysubstituted aromatic carboxylic acid featuring a unique combination of functional groups that make it a molecule of significant interest for researchers in medicinal chemistry, drug discovery, and materials science. Its structural characteristics—a carboxylic acid, a phenolic hydroxyl, a chloro group, and a methoxy group—impart a distinct profile of reactivity, acidity, lipophilicity, and spectroscopic behavior. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. While experimental data for this specific isomer is sparse in publicly available literature, this document synthesizes information from analogous structures and predictive models to offer authoritative insights. It covers molecular structure, predicted physicochemical parameters (pKa, LogP), a detailed breakdown of expected spectroscopic signatures (NMR, IR, MS), and proposed analytical methodologies for its characterization. Furthermore, this guide includes detailed, field-proven experimental protocols for determining

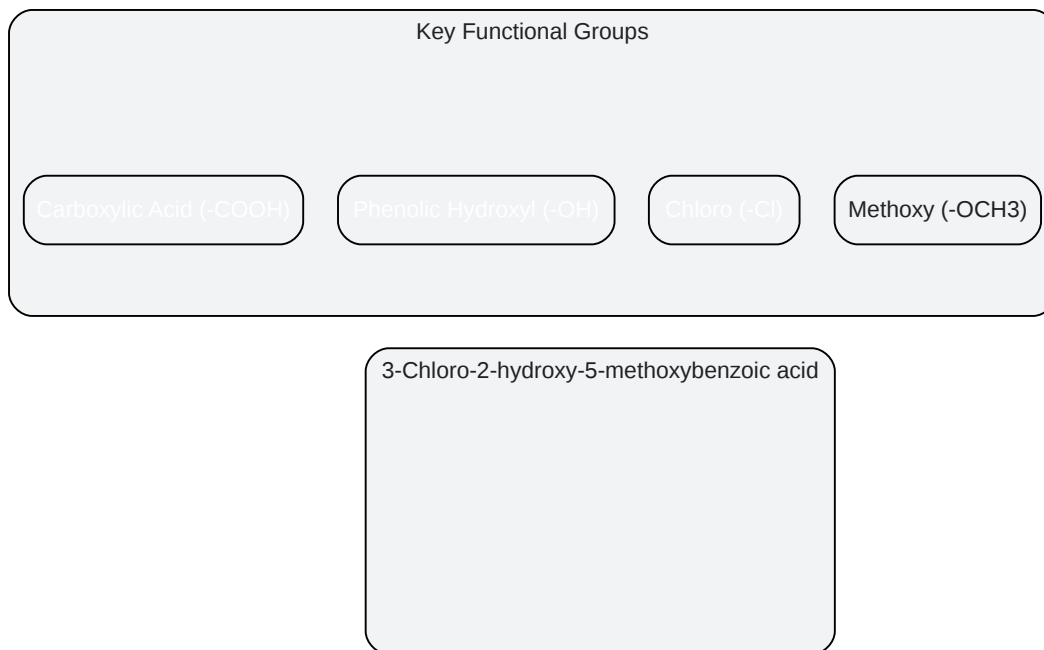
key properties, a plausible retrosynthetic pathway for its synthesis, and a discussion of its potential applications, particularly within the domain of drug development.

## Introduction: A Molecule of Untapped Potential

Substituted benzoic acids are foundational scaffolds in the development of pharmaceuticals and functional materials. The specific arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional conformation, electronic distribution, and ability to interact with biological targets or other chemical species. **3-Chloro-2-hydroxy-5-methoxybenzoic acid** presents a compelling case for study due to the interplay of its functional groups.

- The carboxylic acid and adjacent hydroxyl group can form a strong intramolecular hydrogen bond, influencing acidity and conformation, a feature common to salicylic acid derivatives.
- The chloro substituent acts as an electron-withdrawing group via induction, impacting the molecule's acidity and reactivity.
- The methoxy group, an electron-donating group through resonance, further modulates the electronic properties of the aromatic ring.

This unique combination makes it a valuable intermediate or a potential pharmacophore. Understanding its fundamental physicochemical properties is the first critical step for any researcher aiming to utilize this compound in a rational design workflow. This guide serves as a foundational resource for such endeavors.



[Click to download full resolution via product page](#)

Caption: Chemical structure and key functional groups of the title compound.

## Core Physicochemical Properties

A quantitative understanding of a molecule's properties is essential for predicting its behavior in both chemical and biological systems. The following table summarizes the key identifiers and predicted properties for **3-Chloro-2-hydroxy-5-methoxybenzoic acid**.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>4</sub>	[1]
Molecular Weight	202.59 g/mol	Calculated
Monoisotopic Mass	202.00328 Da	[1]
IUPAC Name	3-chloro-2-hydroxy-5-methoxybenzoic acid	[1]
SMILES	<chem>COC1=CC(=C(C(=C1)Cl)O)C(=O)O</chem>	[1]
InChIKey	ZTABOFPXDOTMLK-UHFFFAOYSA-N	[1]
Predicted XlogP	2.2	[1]

## Acidity (pKa)

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

- **Carboxylic Acid pKa:** The pKa of unsubstituted benzoic acid is approximately 4.2. The presence of an ortho-hydroxyl group (as in salicylic acid) lowers the pKa to ~2.97 due to stabilization of the carboxylate anion through intramolecular hydrogen bonding. The electron-withdrawing chloro group at position 3 is expected to further increase acidity (lower the pKa), while the electron-donating methoxy group at position 5 will slightly decrease it. Therefore, the carboxylic acid pKa is predicted to be below 3.0.
- **Phenolic Hydroxyl pKa:** The pKa of phenol is ~10. The presence of the electron-withdrawing carboxylic acid and chloro groups will make the phenolic proton more acidic, lowering its pKa significantly from 10.

**Causality:** The precise pKa is a determinant of the molecule's charge state at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. Accurate experimental determination is crucial for drug development.

## Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of octanol and water, indicating its lipophilicity. The predicted XlogP of 2.2 suggests that the compound is moderately lipophilic.[1] This value reflects a balance between the hydrophilic carboxylic acid and hydroxyl groups and the lipophilic aromatic ring, chloro, and methoxy groups. Lipophilicity is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug.

## Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While experimental spectra for this specific compound are not readily available, its spectral features can be reliably predicted based on its functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: In a solvent like DMSO- $d_6$ , five distinct signals are expected:
  - -COOH Proton: A very broad singlet, typically downfield ( $>12$  ppm), which is exchangeable with  $\text{D}_2\text{O}$ .
  - -OH Proton: A broad singlet, likely between 9-11 ppm, also exchangeable.
  - Aromatic Protons: Two protons on the aromatic ring are in a meta-relationship. They will appear as two doublets in the range of 7.0-7.5 ppm, with a small coupling constant ( $J \approx 2-3$  Hz).
  - -OCH $_3$  Protons: A sharp singlet integrating to 3H, expected around 3.8-4.0 ppm.[2]
- $^{13}\text{C}$  NMR: Eight distinct signals are expected:
  - Carbonyl Carbon (-COOH): In the range of 165-170 ppm.
  - Aromatic Carbons: Six signals between 110-160 ppm. The carbons directly attached to oxygen (C2, C5) will be the most downfield, while the carbon attached to chlorine (C3) will also be significantly shifted.

- Methoxy Carbon (-OCH<sub>3</sub>): A signal around 55-60 ppm.[2]

## Infrared (IR) Spectroscopy

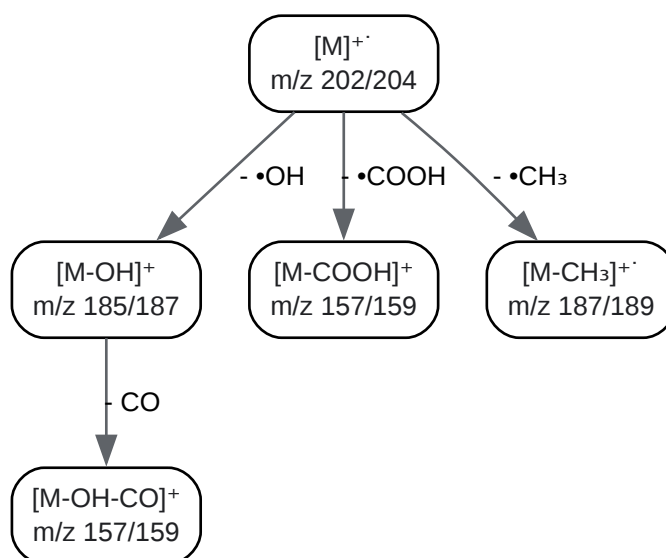
The IR spectrum will be characterized by strong, indicative absorption bands.[3][4][5]

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm<sup>-1</sup>, often obscuring the C-H stretches.
- O-H Stretch (Phenol): A sharper band around 3200-3400 cm<sup>-1</sup>, which may be resolved from the carboxylic acid O-H.
- C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches will appear just above 3000 cm<sup>-1</sup>; the methyl C-H stretch will be just below 3000 cm<sup>-1</sup>.
- C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band in the region of 1680-1710 cm<sup>-1</sup>. Intramolecular hydrogen bonding may shift this to a lower wavenumber.
- C=C Stretch (Aromatic): Several bands of medium intensity between 1450-1600 cm<sup>-1</sup>.
- C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm<sup>-1</sup> region.
- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Electron Ionization (EI) MS would provide key structural information.

- Molecular Ion (M<sup>+</sup>): The molecular ion peak will appear at m/z 202. A crucial feature will be the isotopic peak (M+2) at m/z 204, with an intensity approximately one-third of the M<sup>+</sup> peak, which is the characteristic signature of a molecule containing one chlorine atom.[1]
- Key Fragmentation: The fragmentation pattern is predictable. Common losses from aromatic carboxylic acids include the hydroxyl radical (-OH, M-17) and the carboxyl group (-COOH, M-45).[6] A primary fragmentation would be the loss of the hydroxyl group to form a stable acylium ion.



[Click to download full resolution via product page](#)

Caption: A simplified proposed fragmentation pathway for the title compound in MS.

## Experimental Protocols

To move from prediction to empirical data, standardized experimental protocols are required. The following sections detail methodologies for determining key physicochemical properties.

### Protocol for pKa Determination by Potentiometric Titration

This protocol is a robust method for accurately measuring the pKa values of ionizable compounds.<sup>[7][8]</sup>

Rationale: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology:

- Preparation:
  - Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

- Prepare a 0.01 M solution of **3-Chloro-2-hydroxy-5-methoxybenzoic acid** in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
- Prepare a standardized 0.1 M solution of NaOH.
- Titration:
  - Place 50 mL of the analyte solution into a beaker with a magnetic stir bar.
  - Immerse the calibrated pH electrode into the solution.
  - Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.
  - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Data Analysis:
  - Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
  - Determine the equivalence point(s) from the inflection point of the curve (or by using the first derivative plot,  $\Delta\text{pH}/\Delta\text{V}$ ).
  - The pKa is the pH value at the half-equivalence point volume. For a diprotic acid, two equivalence points and two pKa values will be observed.

## Protocol for Thermodynamic Solubility Determination

This "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.<sup>[9][10][11]</sup>

Rationale: This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true measure of thermodynamic solubility under specific conditions (e.g., pH, temperature).

Methodology:

- Sample Preparation:

- Add an excess amount of the solid compound to vials containing a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached.
- Equilibration:
  - Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C).
  - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
- Phase Separation:
  - After equilibration, remove the vials and allow any undissolved solid to settle.
  - Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.
- Quantification:
  - Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[12][13]
  - Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

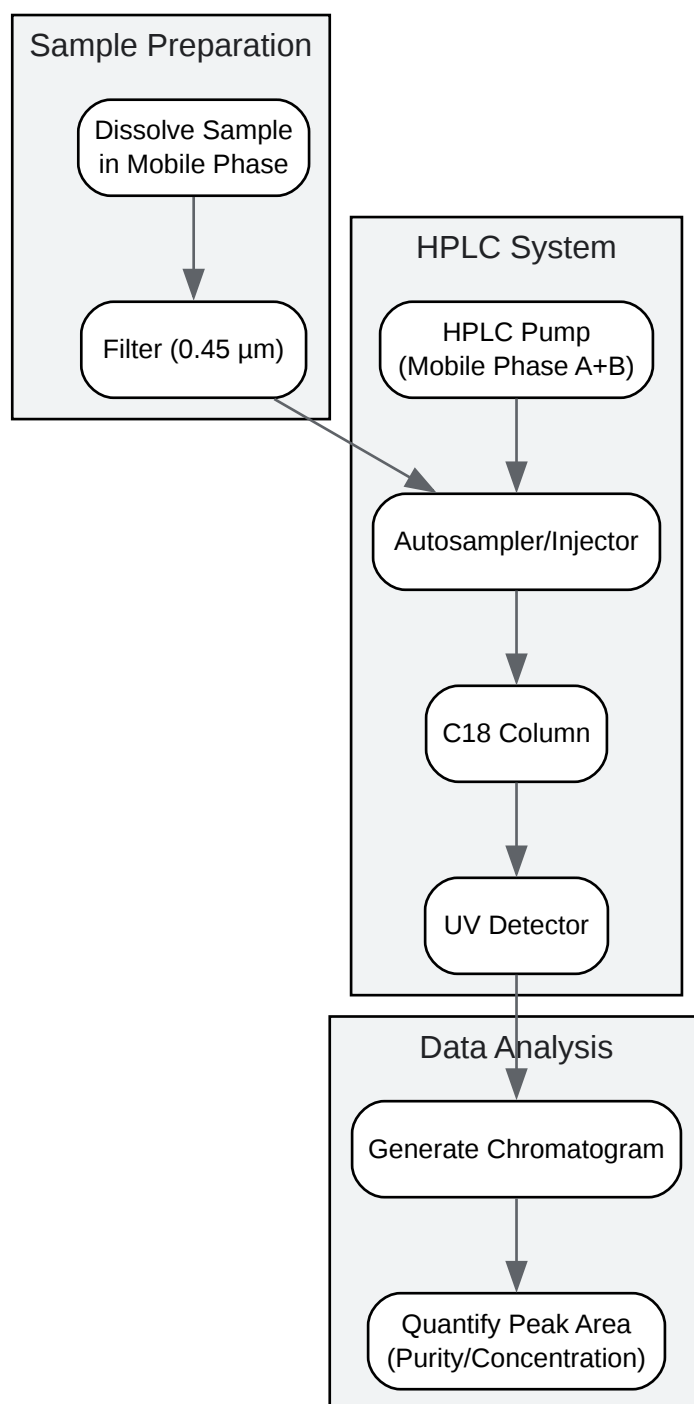
## Protocol for HPLC-UV Analysis

Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and for quantification of substituted benzoic acids.[12][14]

Rationale: This method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The acidic nature of the analyte requires careful pH control of the mobile phase to ensure good peak shape.

Methodology:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure the carboxylic acid is fully protonated, pH < 3).
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm or determined by a photodiode array detector scan).
- Injection Volume: 10  $\mu$ L.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for HPLC analysis.

## Synthesis and Reactivity

While a specific synthesis for **3-Chloro-2-hydroxy-5-methoxybenzoic acid** is not prominently reported, a plausible retrosynthetic analysis can be constructed based on established organic chemistry principles.

## Proposed Retrosynthesis

A logical approach would involve the late-stage introduction of the carboxylic acid group via a Kolbe-Schmitt reaction or carboxylation of an organometallic intermediate. The starting material could be a suitably substituted phenol.

Caption: A plausible retrosynthetic pathway for the target compound.

Synthetic Rationale:

- **Chlorination:** Starting with commercially available 4-methoxyphenol, selective chlorination at the position ortho to the hydroxyl group (and meta to the methoxy group) can be achieved using a mild chlorinating agent like sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ). The hydroxyl group is a strong ortho, para-director, making the C2 position highly activated.
- **Carboxylation:** The resulting 2-chloro-4-methoxyphenol can then be subjected to the Kolbe-Schmitt reaction.<sup>[15][16]</sup> This involves forming the potassium phenoxide with potassium carbonate, followed by heating under a high pressure of carbon dioxide. The carboxyl group will preferentially add to the position ortho to the powerful hydroxyl directing group, which is C6 (relative to the hydroxyl). This would yield the desired **3-chloro-2-hydroxy-5-methoxybenzoic acid** after acidic workup.

## Significance in Drug Discovery and Development

The structural motifs present in **3-Chloro-2-hydroxy-5-methoxybenzoic acid** are highly relevant in medicinal chemistry.

- **Scaffold Potential:** The hydroxybenzoic acid core is found in numerous bioactive compounds. It can serve as a versatile anchor for building more complex molecules, presenting vectors for substitution from multiple points on the ring.
- **Halogen Bonding:** The chlorine atom can participate in halogen bonding—a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site—which

can significantly enhance binding affinity and selectivity.

- **Metabolic Stability:** The methoxy group can sometimes block a site of potential metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate. For instance, a related compound, 3-chloro-5-hydroxybenzoic acid, is a selective agonist for the lactate receptor GPR81, a target for treating dyslipidemia.

## Conclusion

**3-Chloro-2-hydroxy-5-methoxybenzoic acid** is a compound with a rich set of physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. This guide has provided a comprehensive overview based on predictive methods and data from analogous compounds, covering its structural, spectroscopic, and reactive characteristics. While predictions offer a strong starting point, it is imperative for researchers to perform experimental validation of key parameters such as pKa, solubility, and melting point. The detailed protocols provided herein offer a clear pathway for obtaining this critical data. The unique interplay of its functional groups suggests significant potential for this molecule as a building block in the rational design of novel therapeutics and functional materials.

## References

- AxisPharm. Kinetic Solubility Assays Protocol. Available from: [\[Link\]](#)
- Çelik, M., et al. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. *Journal of the Turkish Chemical Society, Section A: Chemistry*.
- Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [\[Link\]](#)
- Könczöl, Á., & Dargó, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. *American Pharmaceutical Review*.
- Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. *Asian Journal of Chemistry*.
- Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [\[Link\]](#)

- SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Available from: [\[Link\]](#)
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [\[Link\]](#)
- ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. Available from: [\[Link\]](#)
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [\[Link\]](#)
- Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews.
- Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. Available from: [\[Link\]](#)
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [\[Link\]](#)
- Royal Society of Chemistry. Supplementary Information. Available from: [\[Link\]](#)
- PubChem. 3-Chloro-5-hydroxybenzoic Acid. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [\[Link\]](#)
- NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST Chemistry WebBook. Available from: [\[Link\]](#)
- SpectraBase. 3-Chloro-5-methoxybenzoic acid. Available from: [\[Link\]](#)
- PubChemLite. **3-chloro-2-hydroxy-5-methoxybenzoic acid** (C<sub>8</sub>H<sub>7</sub>ClO<sub>4</sub>). Available from: [\[Link\]](#)
- Organic Syntheses. p-HYDROXYBENZOIC ACID. Available from: [\[Link\]](#)

- International Journal for Research & Development in Technology. A Literature Review on the Synthesis of para- hydroxybenzoic Acid.
- ResearchGate. (2022). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. Available from: [\[Link\]](#)
- Doc Brown's Chemistry. mass spectrum of benzoic acid. Available from: [\[Link\]](#)
- ACD/Labs. NMR Prediction. Available from: [\[Link\]](#)
- Chen, L., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. *Molecules*, 23(11), 2893.
- NIST. 3-Hydroxy-4-methoxybenzoic acid. NIST Chemistry WebBook. Available from: [\[Link\]](#)
- ResearchGate. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Available from: [\[Link\]](#)
- NIST. Benzoic acid, 3-chloro-. NIST Chemistry WebBook. Available from: [\[Link\]](#)
- NIST. Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Available from: [\[Link\]](#)
- ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Available from: [\[Link\]](#)
- Chegg.com. (2021). Solved For 3-methoxybenzoic acid, can you please annotate 1. Available from: [\[Link\]](#)
- ResearchGate. NMR spectrum of trimethoxy benzoic acid. Available from: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. PubChemLite - 3-chloro-2-hydroxy-5-methoxybenzoic acid (C<sub>8</sub>H<sub>7</sub>ClO<sub>4</sub>) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 2. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]
- 3. 3-Hydroxy-4-methoxybenzoic acid [[webbook.nist.gov](http://webbook.nist.gov)]
- 4. Benzoic acid, 5-chloro-2-hydroxy- [[webbook.nist.gov](http://webbook.nist.gov)]
- 5. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 6. mass spectrum of benzoic acid C<sub>7</sub>H<sub>6</sub>O<sub>2</sub> C<sub>6</sub>H<sub>5</sub>COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [[docbrown.info](http://docbrown.info)]
- 7. [edu.rsc.org](http://edu.rsc.org) [[edu.rsc.org](http://edu.rsc.org)]
- 8. [creative-bioarray.com](http://creative-bioarray.com) [[creative-bioarray.com](http://creative-bioarray.com)]
- 9. [labtesting.wuxiapptec.com](http://labtesting.wuxiapptec.com) [[labtesting.wuxiapptec.com](http://labtesting.wuxiapptec.com)]
- 10. [raytor.com](http://raytor.com) [[raytor.com](http://raytor.com)]
- 11. [americanpharmaceuticalreview.com](http://americanpharmaceuticalreview.com) [[americanpharmaceuticalreview.com](http://americanpharmaceuticalreview.com)]
- 12. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [[appslab.thermofisher.com](http://appslab.thermofisher.com)]
- 13. [fsis.usda.gov](http://fsis.usda.gov) [[fsis.usda.gov](http://fsis.usda.gov)]
- 14. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 15. Organic Syntheses Procedure [[orgsyn.org](http://orgsyn.org)]
- 16. [ijrdt.org](http://ijrdt.org) [[ijrdt.org](http://ijrdt.org)]
- To cite this document: BenchChem. [physicochemical properties of 3-Chloro-2-hydroxy-5-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2643236/docs#physicochemical-properties-of-3-chloro-2-hydroxy-5-methoxybenzoic-acid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)